molecular formula C18H22N4O3 B2821096 5,6-dimethyl-3-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one CAS No. 2034301-27-2

5,6-dimethyl-3-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one

Cat. No.: B2821096
CAS No.: 2034301-27-2
M. Wt: 342.399
InChI Key: GDTMENHSUFIPNM-UHFFFAOYSA-N
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Description

The compound 5,6-dimethyl-3-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one (Molecular Formula: C₂₀H₂₃F₃N₄O₃; Molecular Weight: 424.42 g/mol) features a pyrimidin-4(3H)-one core substituted with 5,6-dimethyl groups and a 2-oxoethylpiperidinyl side chain . The piperidine ring is further modified with a pyridin-4-yloxy moiety, distinguishing it from related analogs. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents, where the pyrimidinone scaffold contributes to binding affinity and selectivity .

Properties

IUPAC Name

5,6-dimethyl-3-[2-oxo-2-(4-pyridin-4-yloxypiperidin-1-yl)ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-13-14(2)20-12-22(18(13)24)11-17(23)21-9-5-16(6-10-21)25-15-3-7-19-8-4-15/h3-4,7-8,12,16H,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTMENHSUFIPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)OC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound class is defined by substitutions on the pyrimidinone core and the piperidine side chain. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparisons
Compound Name (Core Structure) Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound (Pyrimidin-4(3H)-one) 5,6-dimethyl; 4-(pyridin-4-yloxy)piperidin-1-yl 424.42 Pyridinyloxy group enhances polarity; dimethyl groups may improve metabolic stability.
8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (Pyrido[3,4-d]pyrimidin-4(3H)-one) 3,4-Dichlorobenzyl-piperidine; pyrazolyl 455.26 (49c) Chlorinated aryl groups increase lipophilicity, potentially enhancing membrane penetration.
8-(4-(2-(4-(4-Fluorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one 4-Fluorobenzyl-piperidine; pyrazolyl ~450 (estimated) Fluorine substitution improves bioavailability and metabolic resistance.
3-Allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (Thieno[2,3-d]pyrimidin-4(3H)-one) Thieno-fused core; allyl-thioether 325.69 Sulfur-containing core alters electronic properties; thioether may influence redox activity.
Key Observations:

Core Modifications: The target compound’s pyrimidin-4(3H)-one core is simpler compared to pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., ), which feature fused pyridine rings. These fused systems often enhance planar rigidity, improving target binding . Thieno-pyrimidinones () introduce a sulfur atom, which may modulate solubility and redox properties .

Piperidine Substituents :

  • The pyridin-4-yloxy group in the target compound provides a polar, hydrogen-bonding moiety absent in analogs with chlorobenzyl () or fluorobenzyl () groups. This could impact solubility and target interactions.
  • Chlorobenzyl and fluorobenzyl substituents () increase hydrophobicity, favoring interactions with lipophilic binding pockets .

Synthetic Routes :

  • Most analogs (e.g., ) are synthesized via reductive amination or nucleophilic substitution, using intermediates like 2-(1H-pyrazol-4-yl)acetaldehyde and piperidine derivatives. The target compound likely follows similar protocols, though specific details are unavailable .
  • Yields for related compounds range from 16% to 89%, influenced by steric hindrance and reaction conditions .

Q & A

Q. What are the common synthetic routes for preparing 5,6-dimethyl-3-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one?

The synthesis typically involves multi-step processes:

  • Step 1 : Formation of the pyrimidin-4(3H)-one core via cyclization of substituted urea or thiourea derivatives under acidic or basic conditions.
  • Step 2 : Introduction of the 2-oxoethyl side chain through alkylation or nucleophilic substitution reactions.
  • Step 3 : Functionalization of the piperidine ring with pyridin-4-yloxy groups via coupling reactions (e.g., Buchwald-Hartwig amination or Mitsunobu reaction) .
    Key reagents include coupling catalysts (e.g., Pd-based catalysts) and activating agents like EDCI/HOBt. Solvents such as DMF or DCM are commonly used .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential to confirm the pyrimidinone core, methyl groups (δ ~2.1–2.5 ppm), and the piperidine-proton environments (δ ~3.0–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O, ~1250 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How can reaction yields be optimized during the alkylation of the pyrimidinone core?

  • Temperature Control : Reactions are often conducted under reflux (60–80°C) to balance reactivity and side-product formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but require strict anhydrous conditions to prevent hydrolysis .
  • Catalyst Use : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency in biphasic systems .
    Contradictions in reported yields (e.g., 50–85%) may arise from variations in solvent purity or catalyst loading, necessitating rigorous reproducibility protocols .

Q. What strategies resolve structural ambiguities in the piperidine-pyridinyloxy moiety?

  • X-ray Crystallography : Definitive for confirming stereochemistry and substituent orientation (e.g., axial vs. equatorial positions in the piperidine ring) .
  • NOESY NMR : Detects through-space interactions to validate spatial arrangements of the pyridin-4-yloxy group .
  • DFT Calculations : Computational modeling predicts stable conformers and guides experimental validation .

Q. How do electronic effects influence the reactivity of the 2-oxoethyl side chain?

  • The electron-withdrawing oxo group activates the adjacent carbon for nucleophilic attack, enabling substitutions (e.g., with amines or thiols).
  • Mechanistic Studies : Kinetic isotope effects (KIE) and Hammett plots quantify electronic contributions. For example, electron-donating groups on the pyridine ring reduce electrophilicity at the carbonyl carbon .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to assess validity?

  • Assay Standardization : Compare IC50_{50} values using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.
  • Structural Confirmation : Ensure tested compounds are validated via LC-MS to rule out degradation products .

Q. Conflicting synthetic yields: Methodological troubleshooting

  • Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere, reagent purity) and scale effects.
  • By-product Analysis : Use HPLC or GC-MS to identify impurities (e.g., over-alkylation or oxidation by-products) .

Experimental Design Considerations

Q. Designing a stability study under physiological conditions

  • Buffer Systems : Test hydrolysis in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Analytical Tools : Monitor degradation via UPLC-MS at 0, 6, 12, and 24-hour intervals.
  • Light/Heat Sensitivity : Include controls for photodegradation (ICH Q1B guidelines) and thermal stability (40–60°C) .

Q. Evaluating enzyme inhibition mechanisms

  • Kinetic Assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target enzymes (e.g., kinases) .

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